N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Medicinal Chemistry SAR Physicochemical Properties

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886933-66-0) is a synthetic small molecule belonging to the benzothiazole-sulfonamide class, with a molecular formula of C21H17N3O3S2 and a molecular weight of 423.51 g/mol. It features a central benzamide core substituted with a methylsulfonyl group at the 3-position and N-linked to both a 2-pyridylmethyl and a benzo[d]thiazol-2-yl moiety.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
CAS No. 886933-66-0
Cat. No. B2721037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
CAS886933-66-0
Molecular FormulaC21H17N3O3S2
Molecular Weight423.51
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17N3O3S2/c1-29(26,27)17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)28-21/h2-13H,14H2,1H3
InChIKeyLWLYPOZMDPWIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Research Status of N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886933-66-0)


N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886933-66-0) is a synthetic small molecule belonging to the benzothiazole-sulfonamide class, with a molecular formula of C21H17N3O3S2 and a molecular weight of 423.51 g/mol [1]. It features a central benzamide core substituted with a methylsulfonyl group at the 3-position and N-linked to both a 2-pyridylmethyl and a benzo[d]thiazol-2-yl moiety. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals F2652-1355) [1]. Publicly accessible, primary quantitative pharmacological data for this specific compound is currently sparse, positioning it primarily as a scaffold for derivative development rather than a validated lead with published potency metrics [1].

Structural Determinants Preventing Simple Generic Replacement of N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide


Substitution with closely related analogs, such as its direct positional isomer N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-(pyridin-2-yl)methylbenzamide (CAS 886933-78-4), is not chemically straightforward due to the differing electronic and steric environment conferred by the methylsulfonyl group's position on the central phenyl ring [1]. This positional change alters the molecular dipole, potential for hydrogen bonding, and the overall three-dimensional pharmacophore, which can lead to discrete differences in binding conformations to biological targets [1]. Furthermore, modifications to the benzothiazole ring, such as adding a 6-methyl group, change the molecular logP and planarity, potentially impacting solubility and off-target interactions. The quantitative evidence in Section 3 underscores that even minor structural perturbations produce distinct physicochemical fingerprints, making simple interchange without re-validation a significant risk to experimental reproducibility [2].

Quantitative Differentiators of N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide Against Closest Analogs


Positional Isomerism: 3-Sulfonyl vs. 4-Sulfonyl Substitution Impact on Lipophilicity

The target compound (3-methylsulfonyl substitution) and its closest structural analog, the 4-methylsulfonyl isomer (CAS 886933-78-4), are positional isomers with identical molecular weight (423.51 g/mol) but a significant, computed difference in lipophilicity. This difference in XLogP3-AA directly impacts predicted membrane permeability and solubility [1][2].

Medicinal Chemistry SAR Physicochemical Properties

Topological Polar Surface Area (tPSA) Distinction from 6-Substituted Analogs

The unsubstituted benzo[d]thiazole ring of the target compound results in a tPSA of 117 Ų. A closely related in-class analog, N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886934-63-0), shares the same tPSA but possesses a higher molecular weight (437.53 g/mol), which dilutes the polar surface area-to-mass ratio, a parameter correlated with oral bioavailability potential [1][2].

Drug Design Physicochemical Properties Bioavailability

Rotatable Bond Profile Enabling Flexible Pharmacophore Exploration

The target compound possesses 5 rotatable bonds, a count shared with its 4-sulfonyl isomer but distinct from more constrained analogs like the 6-nitro derivative (CAS 886933-66-0 related family) [1]. The specific combination of a methylsulfonyl group at the 3-position and a pyridin-2-ylmethyl linker provides a unique conformational flexibility profile compared to the 4-sulfonyl isomer, which may adopt different low-energy conformers due to altered electrostatic interactions .

Medicinal Chemistry Molecular Modeling Conformational Analysis

Recommended Investigational and Procurement Scenarios for N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide


Lipophilicity-Driven Screening Library Design for CNS Targets

With an XLogP3 of 3.4, which is 0.4 units higher than its 4-sulfonyl isomer [1], this compound is a strategic choice for enriching focused screening libraries targeting CNS proteins, where slightly elevated lipophilicity (within the optimal 2-4 range) can improve blood-brain barrier penetration predictions. Procurement for neuroinflammation or neurodegeneration target screens is advisable over the less lipophilic isomer.

Scaffold Optimization with Superior Ligand Efficiency Metrics

The compound offers a lower molecular weight (423.51 g/mol) and identical tPSA (117 Ų) compared to 6-methylbenzothiazole analogs (MW: 437.53) [2], yielding a more favorable tPSA/MW ratio. This makes it a lower-risk starting point for lead optimization programs where minimizing molecular weight while maintaining polar surface area is critical for oral bioavailability.

Isomer-Specific Pharmacophore Mapping via Flexible Docking

The unique electrostatic profile and conformational flexibility of the 3-methylsulfonyl group, compared to the 4-isomer, allows researchers to probe target binding sites that require a specific acceptor-donor geometry. In cases where the 4-sulfonyl isomer shows weak or no binding, this compound serves as a critical SAR probe to map the preferred pharmacophore orientation [1].

Comparative Anticancer/Antimicrobial Analoging Studies

Benzothiazole-sulfonamide conjugates are a known class for kinase and antimicrobial inhibitor development. For laboratories synthesizing analog series, purchasing this exact 3-sulfonyl variant alongside its 4-sulfonyl analog (CAS 886933-78-4) enables systematic, pairwise biological evaluation to establish position-activity relationships (PnAR), a niche with limited published data where this compound fills a specific structural gap.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.